molecular formula C28H23N3O3S2 B12038297 2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide

2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B12038297
M. Wt: 513.6 g/mol
InChI Key: LCULSGOATCWSRH-IZHYLOQSSA-N
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Description

The compound “2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps may include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a thiourea derivative with an appropriate α-haloketone under basic conditions.

    Indole synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling reactions: The final step involves coupling the thiazolidinone and indole intermediates with an acetamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone and indole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, triethylamine.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazolidinone and indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Indole derivatives: Widely studied for their anticancer and antiviral activities.

    Acetamide derivatives: Commonly used in pharmaceuticals for their analgesic and antipyretic effects.

Uniqueness

The uniqueness of this compound lies in its combination of thiazolidinone, indole, and acetamide moieties, which may confer a unique set of chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C28H23N3O3S2

Molecular Weight

513.6 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[(3Z)-3-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C28H23N3O3S2/c1-17-11-13-19(14-12-17)15-31-27(34)25(36-28(31)35)24-20-8-4-6-10-22(20)30(26(24)33)16-23(32)29-21-9-5-3-7-18(21)2/h3-14H,15-16H2,1-2H3,(H,29,32)/b25-24-

InChI Key

LCULSGOATCWSRH-IZHYLOQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5C)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5C)SC2=S

Origin of Product

United States

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